Cas no 1971769-40-0 (4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole)

4-(Chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole is a versatile heterocyclic compound featuring both a chloromethyl group and a substituted benzyl moiety. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for further functionalization or cross-coupling reactions. The 3-fluoro-4-methoxybenzyl substituent contributes to its potential utility in medicinal chemistry, where such motifs are often explored for bioactivity. This compound’s structural features, including the imidazole core, offer opportunities for derivatization in pharmaceutical and agrochemical research. Its well-defined reactivity profile and stability under standard conditions make it suitable for controlled synthetic applications.
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole structure
1971769-40-0 structure
Product name:4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
CAS No:1971769-40-0
MF:C12H12ClFN2O
MW:254.687885284424
CID:5720751
PubChem ID:106720894

4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • AKOS026706983
    • F1907-1422
    • 1971769-40-0
    • 4-(chloromethyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole
    • 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
    • Inchi: 1S/C12H12ClFN2O/c1-17-12-3-2-9(4-11(12)14)6-16-7-10(5-13)15-8-16/h2-4,7-8H,5-6H2,1H3
    • InChI Key: PMFUBOYRUNQJEC-UHFFFAOYSA-N
    • SMILES: ClCC1=CN(C=N1)CC1C=CC(=C(C=1)F)OC

Computed Properties

  • Exact Mass: 254.0622189g/mol
  • Monoisotopic Mass: 254.0622189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų
  • XLogP3: 2.1

4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1422-1g
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-1422-10g
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0 95%+
10g
$1684.0 2023-09-07
TRC
C244346-100mg
4-(Chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-1422-0.5g
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-1422-0.25g
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0 95%+
0.25g
$361.0 2023-09-07
TRC
C244346-500mg
4-(Chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0
500mg
$ 365.00 2022-04-01
TRC
C244346-1g
4-(Chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0
1g
$ 570.00 2022-04-01
Life Chemicals
F1907-1422-5g
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-1422-2.5g
4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole
1971769-40-0 95%+
2.5g
$802.0 2023-09-07

Additional information on 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole

Introduction to 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole (CAS No. 1971769-40-0)

4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1971769-40-0, belongs to the imidazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of a chloromethyl group and a 3-fluoro-4-methoxybenzyl side chain, contribute to its unique chemical reactivity and potential therapeutic applications.

The imidazole ring is a key structural motif in many bioactive molecules, including antifungal agents, antiviral drugs, and anticancer agents. The incorporation of a fluorine atom at the 3-position of the benzyl group introduces electronic and steric effects that can modulate the biological activity of the compound. Similarly, the methoxy group at the 4-position further influences the electronic properties of the aromatic ring, enhancing its interaction with biological targets. These structural elements make 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in developing novel imidazole derivatives as potential therapeutic agents. The chloromethyl functionality in this compound provides a reactive site for further chemical modification, allowing for the synthesis of more complex derivatives with tailored biological activities. This reactivity has been exploited in various synthetic strategies to develop new drug candidates targeting different disease mechanisms.

One of the most compelling aspects of 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole is its potential role in medicinal chemistry research. The combination of the fluoromethyl and methoxymethyl groups creates a unique scaffold that can interact with biological targets in multiple ways. This versatility has made it an attractive molecule for researchers exploring new therapeutic pathways. For instance, studies have shown that imidazole derivatives can exhibit inhibitory effects on various enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. These studies have revealed that the fluorine atom and the methoxy group play crucial roles in stabilizing interactions with target proteins. This understanding has guided the design of more potent derivatives with improved pharmacokinetic properties. The ability to predict and optimize molecular interactions computationally has significantly accelerated the drug discovery process, making compounds like 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole valuable tools in modern medicinal chemistry.

The synthesis of 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chloromethyl group necessitates controlled reaction conditions to avoid side products that could compromise the integrity of the final product. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high selectivity and efficiency in these transformations.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit promising activities against various diseases. For example, its ability to interact with specific enzymes and receptors has been linked to potential anti-inflammatory and anticancer effects. Further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate these findings into clinical applications.

In conclusion, 4-(chloromethyl)-1-(3-fluoro-4-methoxybenzyl)-1H-imidazole (CAS No. 1971769-40-0) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of reactive functional groups and biologically relevant moieties makes it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing novel therapeutics for human diseases.

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